3-Iodo-2-p-tolylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-p-tolylchromen-4-one is a chemical compound with the molecular formula C16H11IO2. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-p-tolylchromen-4-one typically involves the iodination of 2-p-tolylchromen-4-one. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-p-tolylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
3-Iodo-2-p-tolylchromen-4-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 3-Iodo-2-p-tolylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
- 2-Iodo-3-p-tolylchromen-4-one
- 3-Bromo-2-p-tolylchromen-4-one
- 3-Chloro-2-p-tolylchromen-4-one
Comparison: 3-Iodo-2-p-tolylchromen-4-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction patterns with biological targets and reagents, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C16H11IO2 |
---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
3-iodo-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11IO2/c1-10-6-8-11(9-7-10)16-14(17)15(18)12-4-2-3-5-13(12)19-16/h2-9H,1H3 |
InChI Key |
STUGIDBUPQTKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.